molecular formula C8H16ClN3 B11792493 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride

Cat. No.: B11792493
M. Wt: 189.68 g/mol
InChI Key: MVZMXSBWTPPADB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated imidazole derivatives.

Scientific Research Applications

2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-ethanamine: A similar compound with a different substituent on the imidazole ring.

    2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine: A closely related compound with a different position of the isopropyl group.

Uniqueness

2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

2-(1-propan-2-ylimidazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)11-5-8(3-4-9)10-6-11;/h5-7H,3-4,9H2,1-2H3;1H

InChI Key

MVZMXSBWTPPADB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1)CCN.Cl

Origin of Product

United States

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